2-Fluoro-4-(trifluoromethyl)phenol
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Overview
Description
2-Fluoro-4-(trifluoromethyl)phenol is an organic compound with the molecular formula C7H4F4O. It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted by fluorine and trifluoromethyl groups. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Mechanism of Action
Target of Action
It’s known that the compound belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .
Biochemical Pathways
It’s known that fluorine-containing compounds significantly affect pharmaceutical growth .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Fluoro-4-(trifluoromethyl)phenol. It’s also recommended to ensure adequate ventilation, avoid dust formation, and avoid contact with eyes, skin, or clothing .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-(trifluoromethyl)phenol typically involves the introduction of fluorine and trifluoromethyl groups onto a phenol ring. One common method is the electrophilic aromatic substitution reaction, where phenol is treated with fluorinating agents and trifluoromethylating reagents under controlled conditions. For example, the reaction of phenol with trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3) can yield the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable and efficient methods. These can include continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This approach can enhance the yield and purity of the compound while reducing production costs.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-4-(trifluoromethyl)phenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the fluorine or trifluoromethyl groups under specific conditions.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium amide (NaNH2) can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted phenols.
Scientific Research Applications
2-Fluoro-4-(trifluoromethyl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical studies to investigate the effects of fluorine and trifluoromethyl groups on biological systems.
Industry: The compound is used in the production of specialty chemicals, polymers, and materials with unique properties.
Comparison with Similar Compounds
4-(Trifluoromethyl)phenol: This compound lacks the fluorine atom at the ortho position but shares the trifluoromethyl group.
2-Nitro-4-(trifluoromethyl)phenol: This compound has a nitro group instead of a fluorine atom at the ortho position.
3-(Trifluoromethyl)phenol: This compound has the trifluoromethyl group at the meta position instead of the para position.
Uniqueness: 2-Fluoro-4-(trifluoromethyl)phenol is unique due to the presence of both fluorine and trifluoromethyl groups on the phenol ring. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, making it valuable in various applications.
Properties
IUPAC Name |
2-fluoro-4-(trifluoromethyl)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F4O/c8-5-3-4(7(9,10)11)1-2-6(5)12/h1-3,12H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEUIJSDNBZVSNY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80335029 |
Source
|
Record name | 2-Fluoro-4-(trifluoromethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80335029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77227-78-2 |
Source
|
Record name | 2-Fluoro-4-(trifluoromethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80335029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-fluoro-4-(trifluoromethyl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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